N-[3-(dimethylamino)propyl]morpholine-4-carboxamide
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Overview
Description
N-[3-(dimethylamino)propyl]morpholine-4-carboxamide: is a chemical compound with a molecular formula of C10H21N3O2. It is known for its versatile applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms, and a dimethylamino group attached to a propyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(dimethylamino)propyl]morpholine-4-carboxamide typically involves the reaction of morpholine with 3-(dimethylamino)propylamine in the presence of a carboxylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: N-[3-(dimethylamino)propyl]morpholine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in dry solvents like tetrahydrofuran (THF) or ether.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Chemistry: N-[3-(dimethylamino)propyl]morpholine-4-carboxamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and protein-ligand binding. It is also employed in the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in drug design and development, particularly in targeting specific receptors or enzymes.
Industry: The compound finds applications in the production of specialty chemicals, including surfactants, corrosion inhibitors, and polymer additives. It is also used in the formulation of various industrial products.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]morpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The dimethylamino group plays a crucial role in binding to the active site of the target molecule, thereby modulating its activity. The morpholine ring provides structural stability and enhances the compound’s binding affinity.
Comparison with Similar Compounds
- N-[3-(dimethylamino)propyl]morpholine-4-carbothioamide
- 9-amino-N-[3-(dimethylamino)propyl]acridine-4-carboxamide
Comparison: N-[3-(dimethylamino)propyl]morpholine-4-carboxamide is unique due to its specific structural features, such as the morpholine ring and the dimethylamino group. Compared to N-[3-(dimethylamino)propyl]morpholine-4-carbothioamide, it has a carboxamide group instead of a carbothioamide group, which influences its reactivity and applications. The presence of the acridine moiety in 9-amino-N-[3-(dimethylamino)propyl]acridine-4-carboxamide imparts different biological activities and binding properties.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H21N3O2 |
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Molecular Weight |
215.29 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]morpholine-4-carboxamide |
InChI |
InChI=1S/C10H21N3O2/c1-12(2)5-3-4-11-10(14)13-6-8-15-9-7-13/h3-9H2,1-2H3,(H,11,14) |
InChI Key |
NYCKEWZSCGKDBE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC(=O)N1CCOCC1 |
Origin of Product |
United States |
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